molecular formula C36H29CoN8O10S2 B3352800 Acid Blue 171 CAS No. 51053-44-2

Acid Blue 171

Cat. No.: B3352800
CAS No.: 51053-44-2
M. Wt: 856.7 g/mol
InChI Key: ZTBCHFSLHNOUNE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Acid Blue 171 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents for reduction processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of the dye .

Mechanism of Action

Comparison with Similar Compounds

Acid Blue 171 can be compared with other similar dyes such as Acid Blue 25 and Acid Blue 7 . While all these dyes are used for similar purposes, this compound is unique due to its cobalt complex, which provides enhanced stability and colorfastness . Acid Blue 25 and Acid Blue 7, on the other hand, may have different chemical structures and properties, making them suitable for specific applications .

Conclusion

This compound is a versatile and widely used dye with significant applications in various fields. Its unique chemical structure and properties make it an essential compound in the textile, leather, and scientific research industries. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use and exploring new applications.

Properties

IUPAC Name

8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H16N4O5S.Co/c2*1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;/h2*2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);/q;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBCHFSLHNOUNE-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29CoN8O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51053-44-2
Record name Cobaltate(1-), bis[N-[8-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-7-hydroxy-1-naphthalenyl]acetamidato(2-)]-, hydrogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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